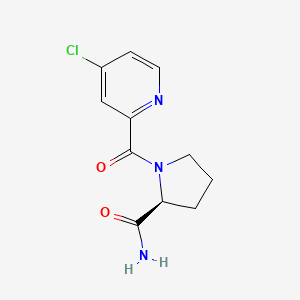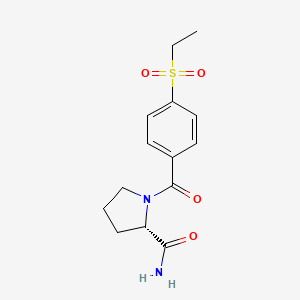
(2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential use in various applications, including drug development and medical research. In
Wirkmechanismus
The mechanism of action of ((2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide involves the inhibition of various signaling pathways that are involved in the progression of cancer and inflammation. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer progression. It has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the progression of various types of cancers.
Biochemical and Physiological Effects:
(this compound)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide has been shown to exhibit potent anti-inflammatory and anti-cancer properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide in lab experiments include its potent anti-inflammatory and anti-cancer properties, its ability to inhibit the activity of various signaling pathways, and its potential use in the treatment of various types of cancers and inflammatory diseases. The limitations of using this compound in lab experiments include its high cost, its limited availability, and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research on ((2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide. One direction is to explore the potential use of this compound in combination with other anti-cancer and anti-inflammatory agents. Another direction is to investigate the potential use of this compound in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to investigate the safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of ((2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide involves the reaction of 2,3-diethylquinoxaline-6-carboxylic acid with pyrrolidine-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using chromatography techniques such as flash chromatography or preparative HPLC.
Wissenschaftliche Forschungsanwendungen
((2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide has been extensively studied for its potential use in drug development and medical research. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties. It has been studied for its potential use in the treatment of various types of cancers, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Eigenschaften
IUPAC Name |
(2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-3-12-13(4-2)21-15-10-11(7-8-14(15)20-12)18(24)22-9-5-6-16(22)17(19)23/h7-8,10,16H,3-6,9H2,1-2H3,(H2,19,23)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBQMKBSWSELEU-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)C(=O)N3CCCC3C(=O)N)N=C1CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC2=C(C=C(C=C2)C(=O)N3CCC[C@H]3C(=O)N)N=C1CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-cyanophenoxy)-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide](/img/structure/B7342754.png)
![tert-butyl 4-oxo-4-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]butanoate](/img/structure/B7342755.png)
![2-(1-cyanocyclopropyl)-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide](/img/structure/B7342765.png)
![methyl 5-[3-oxo-3-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]propyl]-1,3-oxazole-4-carboxylate](/img/structure/B7342772.png)
![methyl 5-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]carbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7342775.png)
![(1S)-N-(2,2-dimethyl-3-oxabicyclo[3.1.0]hexan-1-yl)-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7342797.png)
![[(2S)-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]-[(1S,2S)-2-phenylcyclopropyl]methanone](/img/structure/B7342800.png)
![(2S)-1-[3-(1H-imidazol-5-yl)-2-methylpropanoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7342811.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-[3-(methylsulfanylmethyl)-1-benzofuran-2-yl]methanone](/img/structure/B7342816.png)
![(2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342828.png)
![(2S)-1-[2-(2-methoxy-5-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342831.png)

![(2S)-1-[2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342841.png)
